Propoxur

Beschreibung

This compound is a white to tan crystalline powder with a faint, characteristic odor. Used as an insecticide. (NIOSH, 2024)

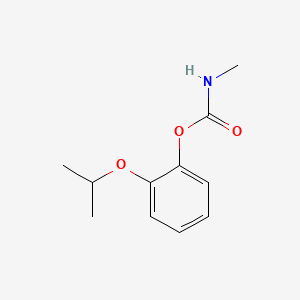

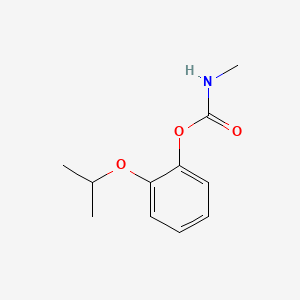

This compound is a carbamate ester that is phenyl methylcarbamate substituted at position 2 by a propan-2-yloxy group. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an acaricide and an agrochemical. It is a carbamate ester and an aromatic ether. It is functionally related to a methylcarbamic acid and a 2-isopropoxyphenol.

This compound is an insecticide used to control cockroaches, flies, mosquitoes, and lawn and turf insects. Acute (short-term) exposure of humans to this compound by ingestion leads to cholinesterase inhibition of red blood cells, with mild cholinergic symptoms including blurred vision, nausea, vomiting, sweating, and tachycardia; however, the effects are transient. Chronic (long-term) inhalation exposure has resulted in depressed cholinesterase levels, headaches, vomiting, and nausea in humans. Chronic ingestion studies in animals have reported depressed cholinesterase levels, depressed body weight, effects to the liver and bladder, and a slight increase in neuropathy. No information is available on the reproductive, developmental, or carcinogenic effects of this compound in humans. Mixed results are available from cancer studies of this compound in animals. EPA has not classified this compound for carcinogenicity.

This compound is a synthetic carbamate, aromatic ether compound, and acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a toxic, white to tan crystalline solid with a faint odor, and exposure occurs by inhalation, ingestion, or contact.

This compound is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)

A carbamate insecticide.

insecticide with a wide spectrum of activity against cockroaches, flies, ants & mosquitoes

See also: Carbofuran (related); Methiocarb (related); Rivastigmine (related) ... View More ...

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-propan-2-yloxyphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRUGXGCCGIOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Record name | PROPOXUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPOXUR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021948 | |

| Record name | Propoxur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propoxur is a white to tan crystalline powder with a faint, characteristic odor. Used as an insecticide. (NIOSH, 2022), White to tan, crystalline powder with a faint, characteristic odor. [insecticide]; [NIOSH], WHITE CRYSTALLINE POWDER., White to tan, crystalline powder with a faint, characteristic odor., White to tan, crystalline powder with a faint, characteristic odor. [insecticide] | |

| Record name | PROPOXUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propoxur | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPOXUR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPOXUR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/137 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propoxur | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0531.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), Decomposes on distillation, decomposes, Decomposes | |

| Record name | PROPOXUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propoxur | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPOXUR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/137 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propoxur | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0531.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

greater than 300 °F (NIOSH, 2023), >300 °F | |

| Record name | PROPOXUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPOXUR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/137 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propoxur | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0531.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.2 % (NIOSH, 2023), Soluble in methanol, acetone, and many organic solvents; slightly soluble in cold hydrocarbons, Soluble in most polar solvents, Readily soluble in 2-propanol, dichloromethane, toluene; hardly soluble in n-hexane, In water, 1860 mg/L at 30 °C, Solubility in water, g/100ml at 20 °C: 0.2 (poor), 0.2% | |

| Record name | PROPOXUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propoxur | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPOXUR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propoxur | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0531.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.12 at 20 °C, Density (at 20 °C): 1.1 g/cm³ | |

| Record name | Propoxur | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPOXUR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

7e-06 mmHg (NIOSH, 2023), 0.000007 [mmHg], 9.68X10-6 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.001, 0.000007 mmHg | |

| Record name | PROPOXUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propoxur | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propoxur | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPOXUR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPOXUR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/137 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propoxur | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0531.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Minute crystals, White, crystalline powder, White to tan, crystalline solid | |

CAS No. |

114-26-1 | |

| Record name | PROPOXUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propoxur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propoxur [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | propoxur | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Baygon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propoxur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propoxur | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOXUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFH029TL73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propoxur | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPOXUR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPOXUR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/137 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbamic acid, methyl-, o-isopropoxyphenyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/FC3010B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

187 to 197 °F (NIOSH, 2023), 87 °C, MP: 91 °C. Unstable in highly alkaline conditions; stable under normal use conditions, 91 °C, 187-197 °F | |

| Record name | PROPOXUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16093 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propoxur | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPOXUR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0191 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPOXUR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/137 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propoxur | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0531.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Propoxur mechanism of action on acetylcholinesterase

An In-depth Technical Guide on the Mechanism of Action of Propoxur on Acetylcholinesterase

Introduction

This compound (2-isopropoxyphenyl N-methylcarbamate) is a broad-spectrum carbamate insecticide widely utilized in agriculture and public health for the control of a variety of pests.[1][2] Its efficacy stems from its potent neurotoxic effects, which are primarily mediated through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[2][3] This technical guide provides a detailed examination of the molecular mechanism by which this compound inhibits acetylcholinesterase, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

The primary mode of action of this compound is the disruption of synaptic transmission through the inhibition of acetylcholinesterase.[2][3]

2.1. Normal Function of Acetylcholinesterase

In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released from a presynaptic neuron into the synaptic cleft, where it binds to receptors on the postsynaptic neuron, propagating a nerve impulse. To terminate this signal and allow the neuron to return to its resting state, acetylcholinesterase rapidly hydrolyzes acetylcholine into choline and acetic acid. This enzymatic degradation is crucial for maintaining controlled and precise nerve signaling.

2.2. Inhibition by this compound: Carbamylation

This compound acts as a competitive inhibitor of acetylcholinesterase.[4] Due to its structural similarity to acetylcholine, it binds to the active site of the enzyme. The key event in the inhibitory process is the transfer of the carbamoyl group from this compound to a serine hydroxyl group within the active site of AChE. This process, known as carbamylation, results in a carbamylated enzyme that is temporarily inactive.[3]

2.3. Reversibility and Spontaneous Hydrolysis

A defining characteristic of this compound and other carbamate insecticides is the reversible nature of the acetylcholinesterase inhibition.[3][5] Unlike organophosphates which cause nearly irreversible phosphorylation, the carbamylated enzyme formed by this compound can undergo spontaneous hydrolysis. This process cleaves the carbamoyl group from the serine residue, thereby regenerating a functional acetylcholinesterase. Although significantly slower than the hydrolysis of acetylcholine, this spontaneous reactivation ensures that the inhibitory effect is transient, with clinical effects typically resolving within 24 hours as the enzyme is regenerated.

2.4. Pathophysiological Consequences

The temporary inactivation of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine continuously stimulates muscarinic and nicotinic receptors on postsynaptic neurons, resulting in a state of cholinergic overstimulation. The clinical manifestations of this compound toxicity are a direct consequence of this overstimulation and include symptoms such as excessive salivation, lacrimation, muscle tremors, and in severe cases, paralysis and respiratory failure.[3]

Quantitative Data on this compound-Acetylcholinesterase Interaction

The inhibitory potency of this compound on acetylcholinesterase has been quantified across various species and enzyme sources. The following table summarizes key kinetic parameters, providing a comparative overview.

| Enzyme Source | Parameter | Value | Reference |

| Acetylcholinesterase | IC50 | 4.3 µM | [6][7] |

| Human Red Blood Cell AChE | IC50 | 4.6 x 10⁻⁷ M | [8] |

| Human Plasma Cholinesterase | IC50 | 2.3 x 10⁻⁵ M | [8] |

| Bovine Cholinesterase | IC50 | 7 x 10⁻⁷ M | [8] |

| Fly Cholinesterase | IC50 | 0.1 - 8 x 10⁻⁸ M | [8] |

| Bovine Cholinesterase | Ki | 0.5 - 1.0 x 10⁵ LM⁻¹min⁻¹ | [8] |

| Fly Cholinesterase | Ki | 1 x 10⁵ LM⁻¹min⁻¹ | [8] |

| Human Serum Cholinesterase | Ki | 0.95 x 10³ LM⁻¹min⁻¹ | [8] |

| Susceptible Housefly (PSS strain) | Ki | Approx. 100-fold higher than resistant strain | [9][10] |

| Resistant Housefly (N-PRS strain) | Ki | Approx. 100-fold lower than susceptible strain | [9][10] |

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The bimolecular rate constant, indicating the sensitivity of the enzyme to inhibition.

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The most common method for determining acetylcholinesterase inhibition is the Ellman assay, a colorimetric method that is both sensitive and reliable.[11][12][13]

4.1. Principle of the Ellman Assay

This assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[14] The rate of TNB production is directly proportional to the acetylcholinesterase activity.

4.2. Reagents and Equipment

-

Buffer: 0.1 M Phosphate buffer, pH 8.0

-

Enzyme: Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)

-

Substrate: 14 mM Acetylthiocholine iodide (ATCI) solution

-

Chromogen: 10 mM 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in buffer

-

Inhibitor: Stock solution of this compound in a suitable solvent (e.g., ethanol)

-

Equipment: 96-well microplate reader, pipettes, 96-well plates

4.3. Assay Procedure

-

Preparation: Prepare working solutions of all reagents. Serially dilute the this compound stock solution to obtain a range of desired concentrations.

-

Reaction Setup: In a 96-well plate, add the following to each well in the specified order:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of the this compound solution at various concentrations (or solvent for the control).

-

10 µL of the acetylcholinesterase solution.

-

-

Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.[11]

-

Addition of DTNB: Add 10 µL of 10 mM DTNB to each well.[11]

-

Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.[11]

-

Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a period of time (e.g., every minute for 10 minutes).

4.4. Data Analysis

-

Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow for AChE Inhibition Assay (Ellman Method)

Caption: Workflow of the Ellman assay for AChE inhibition.

Conclusion

This compound exerts its insecticidal and toxic effects through the potent, yet reversible, inhibition of acetylcholinesterase. The mechanism involves the carbamylation of the enzyme's active site, leading to a temporary cessation of its function and a subsequent accumulation of acetylcholine at the synapse. This results in cholinergic overstimulation, which underlies the clinical signs of this compound exposure. The reversibility of this inhibition, due to spontaneous hydrolysis of the carbamylated enzyme, is a key feature that distinguishes it from organophosphate inhibitors. A thorough understanding of this mechanism, supported by quantitative kinetic data and standardized experimental protocols, is essential for the development of novel insecticides, the management of insecticide resistance, and the clinical treatment of this compound poisoning.

References

- 1. researchgate.net [researchgate.net]

- 2. fao.org [fao.org]

- 3. This compound | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS 114-26-1 | Cayman Chemical | Biomol.com [biomol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 271. This compound (WHO Pesticide Residues Series 3) [inchem.org]

- 9. This compound resistance associated with insensitivity of acetylcholinesterase (AChE) in the housefly, Musca domestica (Diptera: Muscidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound resistance associated with insensitivity of acetylcholinesterase (AChE) in the housefly, Musca domestica (Diptera: Muscidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

Propoxur: A Comprehensive Technical Guide to its Chemical and Physical Properties for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxur (2-isopropoxyphenyl N-methylcarbamate) is a carbamate insecticide first introduced in 1959. It is a non-systemic insecticide that acts by contact and stomach action, primarily used to control a wide range of pests in agricultural, public health, and veterinary applications. Its mode of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its mechanism of action, tailored for research and development professionals.

Chemical and Physical Properties

This compound is a white to tan crystalline solid with a faint characteristic odor. It is relatively stable under normal conditions but is susceptible to hydrolysis in alkaline media.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Structure | [3] | |

| IUPAC Name | 2-isopropoxyphenyl methylcarbamate | [1][3] |

| CAS Number | 114-26-1 | [1][3] |

| Molecular Formula | C₁₁H₁₅NO₃ | [1][4] |

| Molecular Weight | 209.24 g/mol | [1][4] |

| Appearance | White to tan crystalline powder | [1][5] |

| Odor | Faint, characteristic | [1][5] |

| Melting Point | 84-91 °C | [6][7] |

| Boiling Point | Decomposes upon distillation | [3] |

| Solubility in Water (20 °C) | 1.9 - 2.0 g/L | [7][8] |

| Solubility in Organic Solvents | Soluble in acetone, methanol, isopropanol, toluene. Slightly soluble in n-hexane. | [7][9] |

| Vapor Pressure (20 °C) | 1.3 mPa (9.7 x 10⁻⁶ mmHg) | [7][10] |

| logP (Octanol-Water Partition Coefficient) | 1.52 | [1] |

| pKa | No distinct acidic or basic properties in aqueous solution. | [6] |

Experimental Protocols

Determination of this compound Concentration by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

a. Principle: this compound is separated from a sample matrix on a C18 column and detected by UV spectrophotometry. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

b. Reagents and Materials:

-

This compound standard (analytical grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Syringe filters (0.45 µm)

-

HPLC vials

c. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with:

-

UV-Vis detector

-

C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

-

d. Procedure:

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol. From this stock, prepare a series of calibration standards by serial dilution with the mobile phase.

-

Sample Preparation:

-

Liquid Samples (e.g., water): Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial.

-

Solid Samples (e.g., soil, food): Extract a known weight of the homogenized sample with a suitable solvent (e.g., acetonitrile). Centrifuge or filter the extract to remove particulate matter. Dilute the extract with the mobile phase to a concentration within the calibration range.

-

-

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need optimization depending on the specific column and system.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 270 nm

-

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a colorimetric method to determine the inhibitory effect of this compound on AChE activity, based on the Ellman's method.

a. Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor, such as this compound, reduces the rate of this reaction.

b. Reagents and Materials:

-

This compound

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

c. Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute to various concentrations with phosphate buffer.

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a solution of ATCh in phosphate buffer.

-

Prepare a solution of DTNB in phosphate buffer.

-

-

Assay Protocol (in a 96-well plate):

-

Add 25 µL of different concentrations of this compound solution to the wells.

-

Add 50 µL of AChE solution to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Add 50 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCh solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each this compound concentration.

-

Determine the percentage of AChE inhibition for each concentration relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Mechanism of Action: Cholinesterase Inhibition

This compound exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft of the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process crucial for terminating nerve impulse transmission.

By binding to the active site of AChE, this compound prevents the breakdown of ACh. This leads to an accumulation of ACh in the synapse, resulting in continuous stimulation of postsynaptic receptors. This overstimulation of the cholinergic system leads to hyperexcitation, paralysis, and ultimately the death of the insect.

Conclusion

This technical guide provides a comprehensive overview of the key chemical and physical properties of this compound, essential for its handling, formulation, and analysis in a research setting. The detailed experimental protocols for HPLC analysis and acetylcholinesterase inhibition assays offer practical guidance for researchers investigating its quantification and biological activity. Furthermore, the visualization of its mechanism of action at the cholinergic synapse provides a clear understanding of its toxicological effects. This information serves as a valuable resource for scientists and professionals involved in pesticide research, drug development, and environmental monitoring.

References

- 1. academic.oup.com [academic.oup.com]

- 2. KEGG PATHWAY: Cholinergic synapse - Homo sapiens (human) [kegg.jp]

- 3. researchgate.net [researchgate.net]

- 4. savemyexams.com [savemyexams.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. graphviz.org [graphviz.org]

- 9. Analytical Methodology for Trace Determination of this compound and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GraphViz Examples and Tutorial [graphs.grevian.org]

An In-depth Technical Guide to the Synthesis Pathways and Key Intermediates of Propoxur

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for propoxur, a carbamate insecticide. It details the key chemical reactions, intermediates, and experimental protocols necessary for its laboratory-scale synthesis.

Introduction to this compound

This compound (2-isopropoxyphenyl N-methylcarbamate) is a non-systemic insecticide first introduced by Bayer in 1959.[1] It functions as a cholinesterase inhibitor, leading to the rapid knockdown of a wide range of pests.[1] Its synthesis primarily involves the reaction of a key intermediate, 2-isopropoxyphenol, with methyl isocyanate.

Core Synthesis Pathway

The most common and industrially significant method for synthesizing this compound is the reaction between 2-isopropoxyphenol and methyl isocyanate.[2][3][4] This reaction is typically carried out in the presence of a catalyst.

The overall reaction is as follows:

2-Isopropoxyphenol + Methyl Isocyanate → this compound

A key intermediate in this process is 2-isopropoxyphenol, which is synthesized from catechol.

Synthesis of Key Intermediate: 2-Isopropoxyphenol

The primary precursor for this compound synthesis is 2-isopropoxyphenol. This intermediate is synthesized from catechol through alkylation using an isopropylating agent like isopropyl bromide or isopropyl chloride.[3][5]

3.1. Reaction Scheme

The synthesis of 2-isopropoxyphenol from catechol is depicted below:

Catechol + Isopropyl Bromide → 2-Isopropoxyphenol

3.2. Experimental Protocol for 2-Isopropoxyphenol Synthesis

The following protocol is a representative method for the synthesis of 2-isopropoxyphenol:

-

A mixture of catechol, potassium carbonate, butanone, and a phase transfer catalyst is brought to reflux.

-

Isopropyl bromide is added dropwise to the refluxing mixture.[5]

-

The reaction mixture is refluxed for a specific duration (e.g., 8 to 32 hours).[5]

-

After reflux, the majority of the butanone is distilled off.

-

Water is added to dissolve the solid salts, and the product is extracted with a solvent like benzene.

-

The organic extract is then washed with a dilute sodium hydroxide solution.

-

The aqueous layer is neutralized with dilute hydrochloric acid and re-extracted with benzene.

-

The final organic extract is dried (e.g., with calcium chloride), and the solvent is evaporated.

-

The crude product is purified by distillation under reduced pressure to yield 2-isopropoxyphenol.[5]

3.3. Quantitative Data for 2-Isopropoxyphenol Synthesis

| Parameter | Value | Reference |

| Starting Materials | Catechol, Isopropyl Bromide | [5] |

| Solvent | Butanone | [5] |

| Catalyst | Phase transfer catalyst | [5] |

| Reflux Time | 8 - 32 hours | [5] |

| Yield | 54% (8h reflux) to >60% (32h reflux) | [5] |

| Boiling Point | 100-102 °C at 1.46 kPa | [5] |

Final Synthesis of this compound

The final step in the synthesis of this compound involves the reaction of 2-isopropoxyphenol with methyl isocyanate.

4.1. Reaction Scheme

The reaction is as follows:

2-Isopropoxyphenol + Methyl Isocyanate → this compound

4.2. Experimental Protocol for this compound Synthesis

A typical experimental procedure for the synthesis of this compound is outlined below:

-

2-isopropoxyphenol and a catalyst (e.g., a tertiary amine like N,N-dimethylbenzylamine) are charged into a reactor equipped with a stirrer and condenser.[2]

-

The mixture is heated to a specific temperature (e.g., 60°C).[2]

-

Methyl isocyanate is then added dropwise to the reaction mixture.[2]

-

After the addition is complete, the reaction temperature is raised (e.g., to 90°C) and maintained for a set period (e.g., 3 hours).[2][6]

-

Upon completion, the reaction mixture is cooled to afford the crude this compound product.

-

The product can then be further processed, such as by slicing and packaging.[2]

4.3. Quantitative Data for this compound Synthesis

| Parameter | Value | Reference |

| Starting Materials | 2-Isopropoxyphenol, Methyl Isocyanate | [2] |

| Catalyst | N,N-dimethylbenzylamine | [2] |

| Molar Ratio (Phenol:Catalyst) | 1 : 0.001 - 0.05 | [6] |

| Molar Ratio (Phenol:MIC) | 1 : 1 - 1 : 1.2 | [6] |

| Initial Temperature | 60 °C | [2] |

| Reaction Temperature | 60 - 110 °C | [6] |

| Reaction Time | 0.5 - 3 hours | [6] |

| Yield | ~99% | [2] |

| Product Purity | 98.1% | [2] |

Visualized Synthesis Pathways

The following diagrams illustrate the synthesis pathways of this compound and its key intermediate.

Caption: Synthesis of the key intermediate, 2-Isopropoxyphenol.

Caption: Final synthesis step of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound (Ref: OMS 33) [sitem.herts.ac.uk]

- 4. This compound | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. CN102060736A - Method for synthesizing this compound - Google Patents [patents.google.com]

The Environmental Fate of Propoxur: A Technical Guide to its Degradation in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxur (2-isopropoxyphenyl N-methylcarbamate) is a broad-spectrum carbamate insecticide widely used in agriculture and public health for the control of a variety of pests. Understanding its environmental fate is crucial for assessing its potential ecological impact and for the development of effective risk mitigation strategies. This technical guide provides an in-depth overview of the primary degradation pathways of this compound in soil and water, including microbial degradation, chemical hydrolysis, and photodegradation. It details the experimental protocols for studying these processes and presents quantitative data on degradation kinetics.

Degradation of this compound in Soil

The persistence of this compound in soil is influenced by a combination of biotic and abiotic factors. Microbial degradation is a key process governing its dissipation in the soil environment.

Microbial Degradation

Soil microorganisms play a significant role in the breakdown of this compound. Several bacterial species have been identified that can utilize this compound as a source of carbon and nitrogen. The primary microbial degradation pathway involves the hydrolysis of the carbamate ester linkage.

Key Degradation Products:

-

2-Isopropoxyphenol: The major metabolite formed through the hydrolysis of the ester bond.

-

Methylamine: Released during the hydrolysis of the carbamate group.

-

Carbon Dioxide: A potential end product of complete mineralization by some microbial consortia.

Factors Influencing Microbial Degradation:

-

Soil Type: Soil properties such as organic matter content, pH, and texture can influence microbial populations and their activity, thereby affecting the rate of this compound degradation.[1]

-

Temperature and Moisture: Optimal temperature and moisture levels for microbial growth generally lead to faster degradation rates.

-

Acclimation: Soils with a history of pesticide application may exhibit enhanced degradation rates due to the adaptation of microbial communities.

Table 1: Half-life of this compound in Different Soil Types

| Soil Type | Half-life (t½) in days | Conditions | Reference |

| Silt Loam | 80 | Aerobic | [2] |

| Sandy Loam | 210 | Aerobic | [2] |

| Turfgrass Soil (Surface) | 1 (after 6 months of application) | Field application | [2] |

| Turfgrass Soil (Subsurface) | 2 (after 6 months of application) | Field application | [2] |

| Montardon Soil (not previously treated) | 146 | Laboratory study | [2] |

| Montardon Soil (previously treated with carbofuran) | 9.3 | Laboratory study | [2] |

Experimental Protocol: Isolation and Characterization of this compound-Degrading Bacteria

This protocol outlines the steps for isolating and identifying bacteria capable of degrading this compound from soil samples.[3][4]

1. Enrichment Culture:

-

Collect soil samples from a site with a history of this compound application.

-

In a 250 mL Erlenmeyer flask, add 10 g of soil to 100 mL of a mineral salts medium (MSM) supplemented with this compound (e.g., 100 mg/L) as the sole carbon source.

-

Incubate the flask on a rotary shaker (e.g., 150 rpm) at room temperature (e.g., 28-30°C) for 7-10 days.

-

After incubation, transfer an aliquot (e.g., 5 mL) of the enrichment culture to a fresh flask of MSM with this compound and incubate under the same conditions. Repeat this subculturing step 3-4 times to enrich for this compound-degrading microorganisms.

2. Isolation of Pure Cultures:

-

After the final enrichment step, serially dilute the culture.

-

Spread plate the dilutions onto MSM agar plates containing this compound as the sole carbon source.

-

Incubate the plates at room temperature until colonies appear.

-

Select distinct colonies and streak them onto fresh MSM-propoxur agar plates to obtain pure cultures.

3. Identification of Bacterial Isolates:

-

Characterize the purified bacterial isolates based on their morphological (e.g., colony shape, color, Gram staining) and biochemical characteristics.

-

For molecular identification, extract genomic DNA from the isolates and perform 16S rRNA gene sequencing. Compare the sequences with known bacterial sequences in databases like GenBank to determine the identity of the isolates.

4. Degradation Assay:

-

Inoculate a liquid MSM containing a known concentration of this compound with the isolated bacterial strain.

-

Incubate the culture under optimal growth conditions.

-

At regular time intervals, withdraw samples from the culture.

-

Extract the remaining this compound and its metabolites from the samples using an appropriate solvent (e.g., dichloromethane or ethyl acetate).

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) to quantify the degradation of this compound and the formation of metabolites over time.[4]

Degradation of this compound in Water

In aquatic environments, this compound degradation is primarily driven by chemical hydrolysis and photodegradation.

Chemical Hydrolysis

The hydrolysis of this compound is highly dependent on the pH and temperature of the water. The ester linkage of the carbamate is susceptible to cleavage, especially under alkaline conditions.

Key Degradation Products:

-

2-Isopropoxyphenol

-

Methylcarbamic acid (which is unstable and further decomposes)

Factors Influencing Hydrolysis:

-

pH: The rate of hydrolysis increases significantly with an increase in pH. This compound is relatively stable in acidic and neutral water but degrades rapidly in alkaline conditions.[5][6]

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.[2]

Table 2: Half-life of this compound in Water at Different pH and Temperature

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 7 | 30 | 30 days | [2] |

| 7 | 50 | 23 hours | [2] |

| 8 | 20 | 16 days | [2] |

| 5 | - | 407 hours (darkness) | [6] |

| 8.5 | - | 3 hours (darkness) | [6] |

| 10.8 | 20 | 40 minutes | [5] |

| 11.8 | 20 | 11.5 minutes | [5] |

| 12.8 | 20 | 1 minute | [5] |

Experimental Protocol: Hydrolysis of this compound in Aqueous Solutions

This protocol describes a typical laboratory experiment to determine the hydrolysis rate of this compound.

1. Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with different pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate for pH 4, phosphate for pH 7, and borate for pH 9).

2. Experimental Setup:

-

In separate sterile glass containers, add a known concentration of this compound (e.g., 10 mg/L) to each buffer solution.

-

Incubate the containers in a temperature-controlled environment (e.g., a water bath or incubator) at a constant temperature (e.g., 25°C).

-

Protect the solutions from light to prevent photodegradation by wrapping the containers in aluminum foil.

3. Sampling and Analysis:

-

At predetermined time intervals, collect aliquots from each container.

-

Immediately quench the hydrolysis reaction, if necessary, by adjusting the pH or by adding a suitable quenching agent.

-

Extract the remaining this compound and any degradation products from the aqueous sample using a suitable organic solvent (e.g., dichloromethane).

-

Analyze the extracts by HPLC with a UV or mass spectrometry (MS) detector to determine the concentration of this compound over time.

4. Data Analysis:

-

Plot the concentration of this compound versus time for each pH value.

-

Determine the hydrolysis rate constant (k) and the half-life (t½) of this compound at each pH by fitting the data to an appropriate kinetic model (typically first-order kinetics).

Photodegradation

This compound can be degraded by direct and indirect photolysis in the presence of sunlight.

Key Degradation Products:

-

2-Isopropoxyphenol

-

Other unidentified polar compounds

Factors Influencing Photodegradation:

-

Light Intensity and Wavelength: The rate of photodegradation is dependent on the intensity and wavelength of the light source.

-

Photosensitizers: The presence of natural photosensitizers in water, such as humic acids, can accelerate the photodegradation of this compound.[7]

Table 3: Photodegradation Half-life of this compound in Water

| Conditions | Half-life (t½) | Reference |

| Neutral aqueous solution, continuous artificial light | ~10 days | [2] |

| Milli-Q water, sunlight exposure | 161 hours | [6] |

| Milli-Q water, darkness | 327 hours | [6] |

Experimental Protocol: Photodegradation of this compound in Water

This protocol outlines a method for studying the photodegradation of this compound in an aqueous solution.

1. Sample Preparation:

-

Prepare an aqueous solution of this compound (e.g., 5 mg/L) in purified water (e.g., Milli-Q).

-

If investigating the effect of photosensitizers, prepare additional solutions containing known concentrations of a photosensitizer (e.g., humic acid).

2. Photoreactor Setup:

-

Place the this compound solution in a quartz or borosilicate glass vessel that is transparent to the desired light wavelengths.

-

Use a suitable light source that mimics natural sunlight, such as a xenon lamp or a combination of UV and visible lamps. The light intensity should be measured and controlled.[4]

-

Maintain a constant temperature during the experiment using a cooling system.

-

Include a dark control by wrapping an identical vessel in aluminum foil to measure any degradation that is not light-induced.

3. Irradiation and Sampling:

-

Expose the solution to the light source for a defined period.

-

Collect samples at regular time intervals from both the irradiated and dark control vessels.

4. Analysis:

-

Analyze the collected samples for the concentration of this compound and its photoproducts using HPLC-UV or HPLC-MS.

5. Data Analysis:

-

Calculate the rate of photodegradation and the half-life of this compound under the specific experimental conditions.

Degradation Pathways Visualization

The following diagrams illustrate the primary degradation pathways of this compound in soil and water.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the determination of this compound and its degradation products in environmental samples.

Sample Preparation:

-

Water Samples: Liquid-liquid extraction with a non-polar solvent like dichloromethane or solid-phase extraction (SPE) can be used to extract and concentrate this compound and its metabolites from water samples.[8]

-

Soil Samples: Soxhlet extraction or ultrasonic extraction with a suitable solvent (e.g., acetonitrile, methanol) is typically employed to extract the analytes from soil matrices.[3]

HPLC Analysis:

-

Column: A C18 reversed-phase column is commonly used for the separation of this compound and its metabolites.[6]

-

Mobile Phase: A gradient of acetonitrile and water is often used as the mobile phase.

-

Detection:

-

UV Detection: this compound and 2-isopropoxyphenol can be detected by UV absorbance, typically around 270-280 nm.

-

Mass Spectrometry (MS) Detection: HPLC coupled with MS (LC-MS) provides higher sensitivity and selectivity, allowing for the confirmation and quantification of trace levels of this compound and its degradation products.

-

Conclusion

The environmental degradation of this compound is a complex process influenced by multiple factors. In soil, microbial degradation is the predominant pathway, leading to the formation of 2-isopropoxyphenol and other smaller molecules. In water, chemical hydrolysis under alkaline conditions and photodegradation are the main routes of transformation. This technical guide provides a comprehensive overview of these degradation pathways, along with detailed experimental protocols and quantitative data to aid researchers in their studies of the environmental fate of this compound. A thorough understanding of these processes is essential for developing strategies to minimize the environmental risks associated with the use of this insecticide.

References

- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 2. beyondpesticides.org [beyondpesticides.org]

- 3. ijfans.org [ijfans.org]

- 4. journal.ipb.ac.id [journal.ipb.ac.id]

- 5. 271. This compound (WHO Pesticide Residues Series 3) [inchem.org]

- 6. Stability studies of this compound herbicide in environmental water samples by liquid chromatography-atmospheric pressure chemical ionization ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. graphviz.org [graphviz.org]

Technical Guide: Toxicokinetics and Bioavailability of Propoxur in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Abstract

Propoxur (2-isopropoxyphenyl N-methylcarbamate) is a carbamate insecticide widely used for the control of various pests.[1] A comprehensive understanding of its toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—and bioavailability is critical for assessing its potential toxicity and for regulatory risk assessment. This technical guide provides an in-depth review of the toxicokinetic profile of this compound in various animal models, summarizing key quantitative data, detailing experimental methodologies, and visualizing core metabolic and experimental processes. The data indicate that this compound is rapidly absorbed orally, extensively metabolized, and quickly excreted, primarily through urine. Dermal absorption is comparatively lower and exhibits significant species-specific differences.

Absorption

The absorption of this compound is highly dependent on the route of exposure, with oral administration leading to rapid and extensive uptake, while dermal and inhalation routes show different absorption characteristics.

Oral Absorption

Studies in multiple animal models demonstrate that this compound is rapidly absorbed from the gastrointestinal tract following oral administration.[2][3][4] In ICR mice, absorption is remarkably fast, with 25% of a 1 mg/kg dose absorbed within one minute and 74% within one hour.[3] This rapid uptake is further supported by excretion data in rats, where the majority of an orally administered dose is eliminated within 16-24 hours, indicating swift passage from the gut into systemic circulation.[2][5]

Dermal Absorption

Dermal absorption of this compound is significantly lower and slower than oral absorption.[5] Comparative studies reveal considerable variability between species. In vivo experiments applying a standardized dose of 150 µg/cm² for four hours showed that rats absorbed a significantly higher amount than humans.[6] In rats, the potential absorbed dose was 88 µg/cm², with 21% of the applied dose excreted in urine within 24 hours.[6] In contrast, the potential absorbed dose in human volunteers was 23 µg/cm², with only about 6% of the applied dose excreted in urine over the same period.[6] In vitro studies using skin discs found that porcine skin was twice as permeable as human and rabbit skin.[7]

Inhalation

While specific quantitative absorption data for inhalation is limited, studies on rats exposed to this compound aerosols indicate systemic effects, such as cholinesterase inhibition, confirming that absorption via the lungs occurs.[8] The 1-hour inhalation LC50 in rats is reported as greater than 1.44 mg/L, classifying it as slightly toxic via this route.[5]

Experimental Protocol: In Vivo Dermal Absorption in Rats

The following protocol is a summary of the methodology used to assess dermal absorption of this compound in rats.[6]

-

Animal Model: Wistar rats.

-

Test Substance: [¹⁴C]-labeled this compound (150 µg/cm²) dissolved in a vehicle of 60% aqueous ethanol.

-

Dose Administration: The test substance is applied to a defined area on the dorsal skin of the rats.

-

Exposure: The application site is left uncovered for a 4-hour exposure period.

-